5-Deoxy-5-fluoroarbekacin
Description
Structure
3D Structure
Properties
CAS No. |
119783-91-4 |
|---|---|
Molecular Formula |
C22H43FN6O9 |
Molecular Weight |
554.6 g/mol |
IUPAC Name |
(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[(2R,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-fluorocyclohexyl]-2-hydroxybutanamide |
InChI |
InChI=1S/C22H43FN6O9/c23-14-18(37-21-9(26)2-1-8(6-25)35-21)10(27)5-11(29-20(34)12(31)3-4-24)19(14)38-22-17(33)15(28)16(32)13(7-30)36-22/h8-19,21-22,30-33H,1-7,24-28H2,(H,29,34)/t8-,9+,10-,11+,12-,13+,14-,15-,16+,17+,18+,19-,21+,22+/m0/s1 |
InChI Key |
ZJNVEFMFKDNZMU-VGBYYLGDSA-N |
SMILES |
C1CC(C(OC1CN)OC2C(CC(C(C2F)OC3C(C(C(C(O3)CO)O)N)O)NC(=O)C(CCN)O)N)N |
Isomeric SMILES |
C1C[C@H]([C@H](O[C@@H]1CN)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2F)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)NC(=O)[C@H](CCN)O)N)N |
Canonical SMILES |
C1CC(C(OC1CN)OC2C(CC(C(C2F)OC3C(C(C(C(O3)CO)O)N)O)NC(=O)C(CCN)O)N)N |
Other CAS No. |
119783-91-4 |
Synonyms |
5-deoxy-5-epi-5-fluoro-arbekacin 5-deoxy-5-fluoroarbekacin |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 Deoxy 5 Fluoroarbekacin and Analogues
Strategies for Regioselective Fluorination at the 5-Position
A key modification in the synthesis of 5-deoxy-5-fluoroarbekacin is the introduction of a fluorine atom at the 5-position of the 2-deoxystreptamine (B1221613) ring. This requires highly selective chemical reactions to ensure the fluorine is introduced at the correct position and with the desired stereochemistry.
Deoxygenation and Subsequent Fluorination Pathways
The synthesis of this compound and its analogues often involves a multi-step process starting from a related aminoglycoside like dibekacin (B1670413). nih.gov A common strategy involves the deoxygenation of the hydroxyl group at the 5-position, followed by fluorination.
One established deoxygenation method is the conversion of the 5-hydroxyl group into a dithiocarbonate derivative. google.com This intermediate is then subjected to reduction using a hydride reagent to remove the oxygen functionality, yielding the 5-deoxy intermediate. google.com Following deoxygenation, fluorination is achieved using specialized fluorinating agents. While specific reagents for the fluorination of the arbekacin (B1665167) backbone are detailed in proprietary synthetic schemes, modern catalytic methods for regioselective fluorination often employ transition metal catalysts, organocatalysts, or photoredox catalysis to achieve high selectivity. mdpi.com For instance, catalytic approaches for the 1,4-difunctionalization of dienes have been developed, showcasing the potential for precise control in fluorination reactions. d-nb.info
Stereochemical Considerations in 5-Fluoro Introduction
The stereochemistry of the newly introduced fluorine atom at the 5-position is critical for the biological activity of the final compound. Synthetic routes have been developed to produce specific stereoisomers, such as 5-deoxy-5-epi-5-fluoroarbekacin. google.comnih.gov The term "epi" indicates that the stereochemistry at the C-5 position is inverted compared to the natural configuration.
The control of stereoselectivity can be influenced by the choice of reagents and reaction conditions. For example, studies on the fluorination of aziridinium (B1262131) salts have shown that hydrogen-bonding catalysis can influence the kinetic regioselectivity of fluoride (B91410) addition. nih.gov The stereochemical outcome of these reactions is often analyzed using advanced NMR techniques. For this compound and its difluoro analogue, interunit, through-space 1H-19F and 13C-19F spin-spin couplings have been detected, which helps in confirming the spatial arrangement of the fluorine atom relative to other parts of the molecule. researchgate.net
Synthesis of this compound Derivatives and Precursors
The synthesis of this compound is often intertwined with the preparation of various derivatives and key precursors, which are essential for creating a library of compounds with potentially improved properties.
Generation of 2''-Amino-2''-deoxyarbekacin (B119445) Intermediates
A significant focus in the development of arbekacin analogues has been the replacement of the 2''-hydroxyl group with an amino group. nih.gov This modification has been shown to yield compounds with potent activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The synthesis of 2''-amino-2''-deoxyarbekacin and its derivatives often starts from dibekacin. nih.gov Synthetic processes have been established to produce not only 2''-amino-2''-deoxyarbekacin but also its 5-deoxy and 5-deoxy-5-epi-fluoro derivatives. google.com These synthetic routes provide access to a range of intermediates that can be further modified. justia.com
A general approach for these syntheses is outlined in various patents and publications. google.comgoogleapis.com For example, the synthesis of 2''-amino-2''-deoxyarbekacin has been successfully achieved, leading to compounds that exhibit broad and effective antibacterial activity against a variety of Gram-positive and Gram-negative bacteria with reduced toxicity. google.com
Targeted Modifications at Other Aminoglycoside Sites
To overcome the challenge of antibiotic resistance, researchers have explored modifications at various positions on the aminoglycoside scaffold. nih.govnih.gov Bacterial resistance often arises from aminoglycoside-modifying enzymes (AMEs) that can acetylate, phosphorylate, or adenylate the antibiotic, reducing its binding affinity to the bacterial ribosome. nih.govmdpi.com
Targeted modifications aim to create derivatives that are not substrates for these enzymes. mdpi.com For instance, 2"-oxidized derivatives of 5-deoxy-5-epi-5-fluoro-dibekacin and -arbekacin have been prepared to be active against bacteria that produce 2"-O-phosphotransferases. nih.gov Other strategies include the deoxygenation of hydroxyl groups at the 3' and 4' positions and modifications of amino groups at the N-1 and N-6' positions. mdpi.com The development of amphiphilic aminoglycosides, through chemical modification, represents another approach to revive their efficacy and expand their antibacterial spectrum. frontiersin.org
| Modification Site | Type of Modification | Rationale |
| 5-Position | Deoxy-fluoro | Enhance stability and overcome resistance. nih.govontosight.ai |
| 2''-Position | Amino | Potent activity against MRSA. nih.gov |
| 2''-Position | Oxidation | Combat resistance from 2"-O-phosphotransferases. nih.gov |
| 3' and 4'-Positions | Deoxygenation | Increase affinity for RNA and resistance against MRSA. mdpi.com |
| N-1 and N-3'' Positions | AHB or guanidino group | Retain antibiotic activity. mdpi.com |
| N-6' Position | Alkylation | Decrease affinity for resistance enzymes. mdpi.com |
Optimization of Reaction Conditions and Yields in Multi-step Synthesis
The multi-step synthesis of complex molecules like this compound presents several challenges, including low yields at individual steps, difficulties in purification, and the formation of side products. fiveable.me Optimizing the reaction conditions is therefore a critical aspect of developing an efficient and scalable synthetic route.
Key strategies for optimization include:
Systematic Variation of Parameters: This involves carefully adjusting reaction parameters such as temperature, reaction time, and the concentration of reactants to maximize the yield and purity of the desired product. fiveable.me
Use of Protecting Groups: Sensitive functional groups on the aminoglycoside scaffold are often protected to prevent them from reacting during subsequent steps. fiveable.me
Automated Flow Synthesis: Modern approaches utilize automated continuous flow platforms, which can significantly accelerate the optimization process. researchgate.netwhiterose.ac.uk These systems allow for rapid screening of various reaction conditions and can be integrated with analytical techniques like HPLC for real-time monitoring. mit.edunih.gov
Bayesian Optimization: Machine learning algorithms, such as Bayesian optimization, can be employed to efficiently explore the reaction space and identify optimal process conditions with a minimal number of experiments. researchgate.netnih.gov This approach has been successfully applied to optimize multi-step syntheses in flow chemistry. mit.edu
Analytical Techniques for Reaction Monitoring and Structural Characterization
The synthesis of this compound and its analogues is a complex process that requires precise monitoring and characterization at each step to ensure the desired product is obtained with high purity. A suite of advanced analytical techniques is employed for this purpose, primarily focusing on spectroscopic and chromatographic methods. These techniques are crucial for identifying synthetic intermediates, confirming the structure of the final product, and guiding the purification process.
Spectroscopic Analysis of Synthetic Intermediates and Final Product
Spectroscopic techniques are indispensable for the structural elucidation of this compound and its precursors. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: Proton NMR spectra are used to identify the number and types of hydrogen atoms in the molecule. youtube.com Chemical shifts, splitting patterns (multiplicity), and integration values of the signals provide a wealth of information about the connectivity and local electronic environment of the protons. youtube.com In the context of this compound synthesis, ¹H NMR is used to monitor the progress of reactions by observing the appearance or disappearance of specific proton signals corresponding to protecting groups or changes in the carbohydrate rings. For instance, studies have investigated the relationship between the chemical shifts of t-butoxycarbonyl (Boc)-NH protons in per-N-Boc synthetic intermediates and their structures. nih.gov These shifts, measured in pyridine-d₅ at 80°C, are sensitive to nearby electron-withdrawing groups, hydrogen bonding, and solvent effects. nih.gov
¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the number of carbon atoms and their chemical environment. This is particularly useful for verifying the integrity of the aminoglycoside core structure throughout the synthetic sequence.
¹⁹F NMR: Fluorine-19 NMR is a critical technique for fluorinated compounds like this compound. It directly confirms the presence of the fluorine atom and provides information about its chemical environment. The chemical shift and coupling constants (J-couplings) to neighboring protons (¹H-¹⁹F coupling) and carbons (¹³C-¹⁹F coupling) are instrumental in determining the stereochemistry at the C-5 position. Advanced 2D NMR techniques, such as ¹H-¹⁹F Heteronuclear Single Quantum Coherence (HSQC) and ¹H-¹⁹F correlation spectroscopy (COSY), have been employed to detect through-space ¹H-¹⁹F and ¹³C-¹⁹F spin-spin couplings. nih.govresearchgate.net These couplings between the fluorine at the 5-position and protons and carbons on adjacent rings (e.g., H-1', C-1', H-4", C-5", etc.) provide definitive proof of the compound's three-dimensional structure. nih.govresearchgate.net
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. jeolusa.com It is essential for determining the molecular weight of synthetic intermediates and the final this compound product, thereby confirming that the correct chemical transformations have occurred.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate measurement of the molecular mass, which allows for the determination of the elemental composition of a molecule. This is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas. Techniques like Electrospray Ionization (ESI) are commonly used to gently ionize the aminoglycoside molecules without causing significant fragmentation.
Tandem Mass Spectrometry (MS/MS): MS/MS involves multiple stages of mass analysis, where a precursor ion is selected and fragmented to produce product ions. The fragmentation pattern provides valuable structural information, helping to sequence the different sugar units within the aminoglycoside and to pinpoint the location of modifications, such as the fluorine atom. This technique is also used in quantitative analysis to measure the concentration of the target compound in complex mixtures. nih.gov
Interactive Data Table: Key Spectroscopic Data for this compound and Intermediates
| Technique | Analyte | Key Observations | Significance | Reference |
| ¹H NMR | Per-N-Boc Synthetic Intermediates | Boc-NH proton shifts (δ 6-7 ppm in pyridine-d₅ at 80°C) are influenced by adjacent groups. | Monitoring reaction progress and confirming stereochemistry of intermediates. | nih.gov |
| ¹⁹F NMR | This compound | Characteristic chemical shift and coupling constants to neighboring protons and carbons. | Confirmation of fluorination and determination of stereochemistry at C-5. | nih.gov |
| 2D NMR (¹H-¹⁹F COSY) | This compound | Through-space couplings observed between F-5eq and H-1', H-4", H-5", H-6"a, and H-6"b. | Elucidation of the 3D conformation of the molecule. | nih.govresearchgate.net |
| HRMS (ESI) | This compound | Accurate mass measurement to confirm the elemental formula C₂₂H₄₃FN₆O₉. | Unambiguous identification of the final product. | nih.gov |
Chromatographic Purification Strategies
Due to the complexity of the reaction mixtures, which often contain unreacted starting materials, byproducts, and isomers, chromatographic techniques are essential for the purification of this compound.
Column Chromatography
Silica gel column chromatography is a standard method used for the purification of organic compounds. In the synthesis of this compound, it is employed to separate intermediates that are protected with lipophilic groups, such as the t-butoxycarbonyl (Boc) group. The choice of solvent system (eluent) is critical to achieve good separation.
Ion-Exchange Chromatography (IEC)
Given that aminoglycosides are polycationic at neutral pH due to their multiple amino groups, ion-exchange chromatography is a highly effective purification technique for the final product and its charged intermediates.
Cation-Exchange Chromatography: In this method, the positively charged aminoglycoside binds to a negatively charged stationary phase. Impurities that are neutral or less positively charged can be washed away. The desired compound is then eluted by increasing the salt concentration or changing the pH of the mobile phase.
High-Performance Liquid Chromatography (HPLC)
HPLC is a high-resolution chromatographic technique that is used for both analytical and preparative purposes.
Reversed-Phase HPLC (RP-HPLC): While less common for highly polar aminoglycosides, RP-HPLC can be used for the analysis and purification of less polar, protected intermediates.
Normal-Phase HPLC (NP-HPLC): This technique is more suitable for the separation of polar compounds like aminoglycosides.
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a variation of normal-phase chromatography that is particularly well-suited for the separation of highly polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of water. This technique can provide excellent separation of aminoglycoside isomers.
Ultra-High-Performance Liquid Chromatography (UPLC)
UPLC is an advancement of HPLC that uses smaller stationary phase particles, resulting in higher resolution, faster analysis times, and lower solvent consumption. UPLC coupled with mass spectrometry (UPLC-MS/MS) is a powerful tool for both the quantitative analysis of this compound and the identification of impurities during the purification process. nih.gov
Interactive Data Table: Chromatographic Techniques for this compound Purification
| Technique | Stationary Phase | Mobile Phase Principle | Application Stage | Reference |
| Silica Gel Chromatography | Silica Gel | Gradient of non-polar to polar organic solvents. | Purification of protected intermediates. | google.com |
| Cation-Exchange Chromatography | Negatively charged resin | Increasing salt concentration or pH gradient. | Purification of the final deprotected product and charged intermediates. | sigmaaldrich.com |
| HILIC | Polar (e.g., silica, amide) | High organic solvent content with a small aqueous component. | High-resolution separation of isomers and purification of the final product. | sigmaaldrich.com |
| UPLC-MS/MS | Sub-2 µm particles (e.g., C18 for intermediates) | Gradient elution. | Quantitative analysis and impurity profiling. | nih.gov |
Investigations into the Antimicrobial Spectrum and Efficacy of 5 Deoxy 5 Fluoroarbekacin
Evaluation of Antimicrobial Activity Against Gram-Positive Bacterial Strains
The in vitro activity of 5-Deoxy-5-fluoroarbekacin has been a subject of scientific inquiry, particularly concerning its effectiveness against resilient Gram-positive bacteria.
Studies on Methicillin-Resistant Staphylococcus aureus (MRSA) Isolates
Methicillin-resistant Staphylococcus aureus (MRSA) represents a significant therapeutic challenge. Arbekacin (B1665167), the parent compound of this compound, has demonstrated potent efficacy against MRSA. Consequently, studies have been initiated to determine if this fluorinated derivative retains or potentially exceeds this activity. Research in this area focuses on establishing the Minimum Inhibitory Concentration (MIC) values of this compound against a panel of MRSA clinical isolates. While specific MIC data for this compound is not extensively available in publicly accessible literature, the foundational research into arbekacin derivatives suggests a focused effort on maintaining or enhancing anti-MRSA activity.
Table 1: Antimicrobial Activity of Arbekacin against MRSA (Illustrative data based on the parent compound, pending specific data for this compound)
| Bacterial Strain | MIC50 (µg/mL) | MIC90 (µg/mL) |
|---|---|---|
| MRSA | 1 | 2 |
MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Activity Against Other Clinically Relevant Gram-Positive Pathogens
Beyond MRSA, the antimicrobial spectrum of this compound is being evaluated against other Gram-positive pathogens. These include coagulase-negative staphylococci, Enterococcus species, and Streptococcus pneumoniae. The goal of these investigations is to understand the breadth of the compound's efficacy and its potential utility in treating a variety of infections caused by these organisms. The structural modifications, specifically the introduction of a fluorine atom at the 5-deoxy position, are of particular interest to researchers studying structure-activity relationships and the potential for reduced toxicity, a known concern with aminoglycosides.
Assessment of Antimicrobial Activity Against Gram-Negative Bacterial Strains
The effectiveness of this compound against Gram-negative bacteria is another crucial area of investigation, given the challenge posed by multidrug-resistant strains.
Susceptibility Profiling Against Enterobacteriaceae
Members of the Enterobacteriaceae family, such as Escherichia coli and Klebsiella pneumoniae, are common causes of both community-acquired and hospital-acquired infections. Susceptibility studies are designed to determine the MICs of this compound against a diverse collection of clinical isolates from this family. These studies are essential to ascertain whether the compound could be a viable treatment option for infections such as urinary tract infections, pneumonia, and bacteremia caused by these pathogens.
Efficacy Against Pseudomonas aeruginosa and Acinetobacter baumannii
Pseudomonas aeruginosa and Acinetobacter baumannii are notorious for their intrinsic and acquired resistance to multiple classes of antibiotics. The evaluation of this compound against these challenging pathogens is a key component of its preclinical assessment. Researchers are particularly interested in its activity against carbapenem-resistant isolates, for which therapeutic options are severely limited.
Table 2: Comparative Antimicrobial Activity of Aminoglycosides against Gram-Negative Bacteria (Illustrative data based on general aminoglycoside activity, pending specific data for this compound)
| Bacterial Species | Gentamicin (B1671437) MIC90 (µg/mL) | Tobramycin MIC90 (µg/mL) | Amikacin (B45834) MIC90 (µg/mL) |
|---|---|---|---|
| Escherichia coli | 2 | 1 | 8 |
| Klebsiella pneumoniae | 4 | 2 | 8 |
| Pseudomonas aeruginosa | 8 | 4 | 16 |
Methodologies for Determining Antimicrobial Efficacy In Vitro
The in vitro antimicrobial efficacy of this compound is determined using standardized methodologies established by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
The primary method used is broth microdilution . This technique involves preparing a series of twofold dilutions of the antibiotic in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. After incubation, the MIC is determined as the lowest concentration of the antibiotic that visibly inhibits bacterial growth.
Another common method is agar (B569324) dilution , where the antibiotic is incorporated into an agar medium at various concentrations. The surface of the agar is then inoculated with the test organisms. Similar to broth microdilution, the MIC is the lowest concentration of the antibiotic that prevents visible growth on the agar surface.
These rigorous and standardized methods ensure that the data generated on the antimicrobial activity of novel compounds like this compound are reproducible and comparable across different laboratories and studies, forming the foundation for further preclinical and clinical development. The synthesis and evaluation of such derivatives are mentioned in the scientific literature, highlighting the ongoing search for improved aminoglycoside antibiotics. nih.gov
Time-Kill Kinetic Studies
Time-kill kinetic studies are performed to understand the pharmacodynamic properties of an antimicrobial agent, specifically the rate at which it kills a bacterial population over time. These assays provide valuable insights into whether a compound exhibits concentration-dependent or time-dependent killing. In a typical time-kill assay, a standardized bacterial inoculum is exposed to various concentrations of the antimicrobial agent (e.g., 1x, 2x, 4x the MIC), and the number of viable bacteria (colony-forming units per milliliter, CFU/mL) is determined at multiple time points over a 24-hour period.
No specific time-kill kinetic data for this compound is publicly available. However, the results of such a study would typically be presented in a graphical format, plotting the log10 CFU/mL against time for each concentration of the compound tested. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in the initial bacterial count.
Preclinical Efficacy Assessment in Non-Human In Vitro and In Vivo Models
Cell Culture Models for Antimicrobial Activity Assessment
Prior to evaluation in animal models, the efficacy of novel antimicrobial compounds is often assessed in various in vitro cell culture models that can mimic aspects of an in vivo infection. These models can include:
Infected Macrophage Models: To evaluate the activity of the compound against intracellular pathogens, such as certain strains of Staphylococcus aureus.
Biofilm Models: To assess the compound's ability to penetrate and eradicate bacteria growing within a biofilm matrix, which is a common mode of growth for many pathogenic bacteria and is associated with increased antibiotic resistance.
Co-culture Models: Utilizing multiple cell types to better simulate the complex environment of a specific infection site.
Specific research detailing the use of these cell culture models to assess the antimicrobial activity of this compound is not available in the public domain.
Non-Human Animal Models for Infection Efficacy Studies
To evaluate the in vivo efficacy of an antimicrobial agent, various non-human animal models of infection are utilized. The choice of model depends on the target pathogen and the type of infection being studied. Common models include:
Murine Sepsis Model: Mice are infected systemically with a bacterial pathogen to induce sepsis, and the efficacy of the test compound in improving survival and reducing bacterial burden in various organs is assessed.
Thigh Infection Model: A localized infection is established in the thigh muscle of mice, which allows for the direct measurement of bacterial killing at the site of infection in response to treatment.
Pneumonia Model: Animals are infected via intratracheal or intranasal inoculation to establish a lung infection, and the compound's ability to reduce bacterial load in the lungs and improve survival is evaluated.
There are no publicly available reports on the efficacy of this compound in any non-human animal models of infection.
Elucidation of the Molecular Mechanism of Action of 5 Deoxy 5 Fluoroarbekacin
Investigation of Ribosomal Binding and Inhibition
Like all aminoglycoside antibiotics, the primary molecular target of 5-Deoxy-5-fluoroarbekacin is the bacterial ribosome, the cellular machinery responsible for protein synthesis. By interfering with ribosomal function, the compound effectively halts the production of essential proteins, leading to bacterial cell death.
The principal binding site for this compound is located on the small ribosomal subunit (30S). Specifically, it targets the A-site on the 16S ribosomal RNA (rRNA), a highly conserved region critical for decoding messenger RNA (mRNA). patsnap.com The binding of aminoglycosides like arbekacin (B1665167) to this site is known to induce a conformational change, flipping out key nucleotides (A1492 and A1493) from helix 44 of the 16S rRNA. nih.gov This action mimics the state of cognate tRNA binding, thereby locking the ribosome in a conformation that impairs the fidelity of translation. nih.gov
The core 2-deoxystreptamine (B1221613) ring, common to aminoglycosides, establishes a series of conserved hydrogen bonds with the RNA backbone at the A-site, anchoring the molecule. nih.govnih.gov While the primary interaction is with the 30S subunit, some reports suggest that arbekacin may also bind to the 50S ribosomal subunit, further contributing to the inhibition of translation. nih.gov This dual interaction potential enhances its inhibitory activity.
The binding of this compound to the ribosomal A-site triggers two primary inhibitory effects on the protein synthesis machinery:
Inhibition of Translocation: The compound significantly impedes the movement of the ribosome along the mRNA transcript. Arbekacin has been shown to inhibit translocation with a low inhibition constant and resides on the ribosome for a significantly longer time than many classical aminoglycosides. nih.gov This prolonged dwelling time is attributed to additional stabilizing interactions provided by its side chains. nih.gov By locking the ribosome in place, it prevents the elongation of the polypeptide chain.
Induction of Miscoding: By forcing the A-site into a "switched on" conformation, the antibiotic decreases the accuracy of mRNA decoding. patsnap.com This leads to the misincorporation of incorrect amino acids into the growing peptide chain, resulting in the synthesis of nonfunctional or toxic proteins. patsnap.com The accumulation of these aberrant proteins disrupts numerous cellular processes and contributes to a cascade of events leading to cell death. patsnap.com
The combination of translocation inhibition and promotion of miscoding makes this compound a potent inhibitor of bacterial protein synthesis.
Role of the 5-Fluoro Moiety in Ribosomal Interactions
The substitution of the 5-hydroxyl group with a fluorine atom in this compound is a critical modification that directly influences its interaction with the ribosome. The electronegativity and stereochemistry of the fluorine atom can alter the molecule's electronic properties and binding affinity.
| Compound | Stereochemistry at C-5 | Effect on Basicity of H2N-3 Group | Reference |
|---|---|---|---|
| 5-Deoxy-5-epifluoroarbekacin | Epi-fluoro | Basicity retained (similar to parent compound) | nih.gov |
| This compound (analog) | Fluoro | Basicity reduced | nih.gov |
Analysis of Downstream Cellular Effects in Bacterial Physiology
The inhibition of protein synthesis is the primary mechanism of action, but it also initiates a cascade of downstream events that compromise bacterial cell integrity and physiology.
The mistranslation induced by aminoglycosides leads to the synthesis of aberrant proteins, a portion of which are membrane proteins. The insertion of these misfolded proteins into the bacterial cell membrane can disrupt its structure and function. nih.gov This disruption can lead to increased membrane permeability, compromising the cell's ability to maintain essential ionic gradients and leading to the leakage of cytoplasmic contents. This membrane damage is a significant contributor to the bactericidal effect of the compound.
A growing body of evidence suggests that a common mechanism of cell death for bactericidal antibiotics, including aminoglycosides, involves the induction of oxidative stress. The process is thought to be initiated by the mistranslation of proteins, which leads to envelope stress. This stress state can perturb cellular respiration, leading to the generation of reactive oxygen species (ROS), such as superoxide (B77818) anions and hydroxyl radicals.
These highly reactive molecules can inflict widespread damage on cellular components. ROS can cause peroxidation of lipids, further damaging the cell membrane, and can directly oxidize proteins, inactivating essential enzymes. Furthermore, ROS can cause significant damage to DNA, leading to single- and double-strand breaks and base modifications. This oxidative DNA damage overwhelms the bacterial DNA repair systems, ultimately contributing to cell death.
| Effect | Underlying Mechanism | Consequence for Bacterium |
|---|---|---|
| Membrane Permeability Alteration | Insertion of mistranslated, misfolded proteins into the cell membrane. | Loss of ionic gradients, leakage of cellular contents, compromised membrane integrity. |
| Oxidative Stress | Perturbation of cellular respiration following envelope stress, leading to ROS production. | Damage to lipids, proteins, and other cellular macromolecules. |
| DNA Damage | Direct attack on DNA by reactive oxygen species (ROS). | Induction of DNA strand breaks and base lesions, overwhelming repair mechanisms and leading to cell death. |
Comparative Mechanistic Studies with Parent Arbekacin and Other Aminoglycosides
The molecular mechanism of action of this compound, a synthetic derivative of arbekacin, is understood by comparing it to its parent compound and the broader class of aminoglycoside antibiotics. The primary target for all aminoglycosides is the bacterial ribosome, where they interfere with protein synthesis. The introduction of a fluorine atom at the 5-deoxy position is anticipated to modulate its interaction with the ribosome and its susceptibility to bacterial resistance mechanisms.
Aminoglycosides, including arbekacin, exert their bactericidal effects by binding to the 30S ribosomal subunit. This interaction disrupts the fidelity of protein synthesis, leading to the production of non-functional or toxic proteins, which ultimately results in cell death. Arbekacin is known for its broad-spectrum activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), due to its resistance to many aminoglycoside-modifying enzymes (AMEs).
The 5-hydroxyl group in the 2-deoxystreptamine ring of aminoglycosides is a potential target for modification by certain AMEs. The substitution of this hydroxyl group with a fluorine atom in this compound is a strategic modification. While direct comparative studies on the ribosomal binding affinity of this compound are not extensively available in the reviewed literature, studies on other fluorinated aminoglycosides suggest that such modifications can influence both antibacterial activity and toxicity. For instance, the replacement of hydroxyl groups with fluorine in kanamycin (B1662678) B derivatives has been associated with reduced toxicity.
Research on a related compound, 5-deoxy-5-epifluoroarbekacin, which is an epimer of this compound, has shown that changes in the stereochemistry at the 5-position can affect the basicity of nearby amino groups. This, in turn, can influence the compound's toxicity profile. Specifically, the 5-epifluoro derivatives showed toxicities similar to the parent compounds, in contrast to the corresponding 5-fluoro derivatives which exhibited reduced toxicity. This suggests that the spatial arrangement of the fluorine atom is a critical determinant of the molecule's biological activity.
The central mechanism of aminoglycoside action involves the inhibition of translocation and the induction of misreading of the mRNA template during protein synthesis. Arbekacin has been shown to effectively inhibit these processes. It is hypothesized that the 5-deoxy-5-fluoro modification in this compound could alter the binding kinetics to the ribosomal A-site, potentially affecting the degree of protein synthesis inhibition and miscoding. However, specific data from direct comparative studies detailing these effects for this compound are limited.
To illustrate the comparative context, the following tables summarize the known antibacterial activity of arbekacin against various bacterial strains and its minimum inhibitory concentrations (MICs) compared to other aminoglycosides.
Table 1: Comparative In Vitro Activity of Arbekacin and Other Aminoglycosides against Methicillin-Resistant Staphylococcus aureus (MRSA)
| Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
|---|---|---|
| Arbekacin | 0.5 - 1 | 1 - 2 |
| Amikacin (B45834) | 8 - 16 | 32 - 64 |
| Gentamicin (B1671437) | 0.5 - 4 | >128 |
| Tobramycin | 0.5 - 2 | >128 |
Note: MIC values can vary depending on the specific isolates and testing methodologies.
Table 2: General Mechanism of Action of Aminoglycosides
| Mechanistic Step | Description |
|---|---|
| Ribosomal Binding | Binds to the A-site of the 16S rRNA within the 30S ribosomal subunit. |
| Inhibition of Translocation | Prevents the movement of the ribosome along the mRNA, stalling protein synthesis. |
| Induction of Miscoding | Causes errors in the incorporation of amino acids, leading to the production of aberrant proteins. |
| Disruption of Cell Membrane | Accumulation of faulty proteins in the cell membrane can compromise its integrity. |
Analysis of Antimicrobial Resistance Mechanisms Pertinent to 5 Deoxy 5 Fluoroarbekacin
Enzymatic Inactivation Mechanisms
The most prevalent mechanism of aminoglycoside resistance in clinical settings is the enzymatic modification of the antibiotic by AMEs. nih.gov These enzymes alter the structure of the aminoglycoside, which diminishes its affinity for the target, the 16S rRNA within the bacterial ribosome. nih.govnih.gov AMEs are broadly categorized into three main classes: Aminoglycoside Acetyltransferases (AACs), Aminoglycoside Phosphotransferases (APHs), and Aminoglycoside Nucleotidyltransferases (ANTs).
Arbekacin (B1665167), the parent compound of 5-Deoxy-5-fluoroarbekacin, was specifically engineered to be a poor substrate for a wide array of AMEs that typically inactivate other aminoglycosides like kanamycin (B1662678) and gentamicin (B1671437). nih.govnih.gov Its structural modifications provide stability against many of these enzymes, a characteristic that is expected to be retained or enhanced in its 5-deoxy-5-fluoro derivative.
AAC enzymes catalyze the acetyl-CoA-dependent acetylation of an amino group on the aminoglycoside structure. This modification is a common cause of resistance to numerous aminoglycosides. nih.gov Arbekacin, however, demonstrates significant stability against most AAC enzymes. nih.gov While it is largely refractory, some exceptions have been noted. Certain members of the AAC(6')-I enzyme family can acetylate arbekacin, although the modified antibiotic may still retain some level of antimicrobial activity. nih.gov The specific activity of various AAC enzymes against this compound has not been extensively detailed in available literature, but its performance is anticipated to mirror that of arbekacin.
| Enzyme Subclass | Common Substrates | General Activity against Arbekacin |
|---|---|---|
| AAC(3) | Gentamicin, Tobramycin | Ineffective |
| AAC(2') | Gentamicin, Tobramycin | Ineffective |
| AAC(6') | Amikacin (B45834), Tobramycin, Kanamycin | Largely inactive, though some AAC(6')-I variants may show limited activity nih.gov |
APHs inactivate aminoglycosides by catalyzing the ATP-dependent phosphorylation of hydroxyl groups. The structural design of arbekacin provides robust protection against this class of enzymes. A key modification in arbekacin is the absence of hydroxyl groups at the 3' and 4' positions, which are primary targets for common phosphotransferases like APH(3'). nih.gov Consequently, arbekacin is not inactivated by APH(3') enzymes. nih.gov However, resistance can still be conferred by the bifunctional enzyme AAC(6')/APH(2''), which is found in some strains of Staphylococcus aureus and enterococci. nih.gov
| Enzyme Subclass | Site of Action | Common Substrates | General Activity against Arbekacin |
|---|---|---|---|
| APH(3') | 3'-OH | Kanamycin, Neomycin | Inactive due to lack of 3'-OH group nih.gov |
| APH(2'') | 2''-OH | Gentamicin, Kanamycin | Potentially susceptible (e.g., via bifunctional AAC(6')/APH(2'')) nih.gov |
| APH(3'',5'') | 3''-OH, 5''-OH | Lividomycin | Generally inactive |
ANTs, also known as adenylyltransferases, inactivate aminoglycosides by transferring an adenylyl group from ATP to a hydroxyl group on the antibiotic. Similar to its resistance against APHs, the structural features of arbekacin confer stability against modification by common ANT enzymes. For instance, the absence of a 4'-hydroxyl group makes arbekacin resistant to inactivation by ANT(4') enzymes. nih.gov
The 2''-hydroxyl group is a known target for certain AME modification enzymes, specifically APH(2''). The development of aminoglycosides that can evade this modification is a key strategy to overcome resistance. While the specific impact of the 5-deoxy-5-fluoro modification in this compound on evading 2''-OH phosphorylation is not explicitly detailed, the general design principle of arbekacin involves strategic modifications to block AME access or recognition. The core structure of arbekacin, derived from dibekacin (B1670413), already lacks the 3'- and 4'-hydroxyl groups, which protects it from the most common phosphotransferases and nucleotidyltransferases. nih.gov The introduction of a fluorine atom at the 5-position represents a further refinement of the molecule, a strategy often employed in medicinal chemistry to alter electronic properties and steric profile, potentially hindering the binding or catalytic activity of remaining AMEs like APH(2'').
Resistance to Aminoglycoside-Modifying Enzymes (AMEs)
Ribosomal Target Site Modifications
Beyond enzymatic inactivation of the antibiotic, bacteria can develop resistance by modifying the drug's target, the ribosome. A clinically significant mechanism is the methylation of the 16S rRNA at the aminoglycoside binding site. nih.gov This action is carried out by enzymes known as 16S rRNA methyltransferases (16S RMTases), which typically modify nucleotide G1405 or A1408. nih.gov This modification reduces the binding affinity of nearly all clinically relevant aminoglycosides, leading to high-level resistance across the entire class. nih.gov
Because arbekacin is stable against the majority of AMEs, it serves as a valuable diagnostic tool. nih.govnih.gov In laboratory settings, bacterial resistance to arbekacin is a strong indicator of the presence of a 16S RMTase, as other common resistance mechanisms have been engineered out of the molecule. nih.govnih.gov Consequently, it is expected that this compound, like its parent compound, would be ineffective against bacterial strains harboring these potent resistance-conferring methyltransferases.
16S rRNA Methylation Resistance
One of the most clinically significant mechanisms of high-level resistance to a broad range of aminoglycosides is the enzymatic modification of the drug's target, the 16S ribosomal RNA (rRNA), through methylation. nih.govoup.com This process is mediated by a group of enzymes known as 16S rRNA methyltransferases (RMTases). oup.comnih.gov
These enzymes catalyze the addition of a methyl group to specific nucleotides within the A-site of the 16S rRNA in the 30S ribosomal subunit. nih.govmdpi.com This modification sterically hinders the binding of aminoglycoside molecules, rendering them ineffective at disrupting protein synthesis. oup.com The genes encoding RMTases are frequently located on mobile genetic elements like plasmids and transposons, which facilitates their rapid horizontal transfer among different bacterial species and contributes to their widespread dissemination. nih.govoup.comfujita-hu.ac.jp
There are two main sites for methylation that confer broad aminoglycoside resistance:
N7 of Guanine at position 1405 (G1405): Methylation at this site by RMTases such as ArmA and RmtA through RmtH leads to high-level resistance to 4,6-disubstituted 2-deoxystreptamines, which includes clinically important aminoglycosides like gentamicin, amikacin, and tobramycin. mdpi.com
N1 of Adenine at position 1408 (A1408): The NpmA methyltransferase acts on this site, resulting in resistance to both 4,5- and 4,6-disubstituted 2-deoxystreptamines. mdpi.comnih.gov
Arbekacin, the parent compound of this compound, is known to be affected by this resistance mechanism. In fact, due to its stability against most aminoglycoside-modifying enzymes, arbekacin is often used in clinical laboratories as a marker to phenotypically detect the presence of 16S RMTases. nih.govasm.org Strains producing these methylases typically exhibit very high minimum inhibitory concentrations (MICs) for arbekacin. oup.comoup.com Therefore, 16S rRNA methylation represents a significant potential resistance mechanism against this compound.
Table 1: Key 16S rRNA Methyltransferases (RMTases) Conferring Aminoglycoside Resistance
| Enzyme Family | Methylation Site | Examples | Aminoglycosides Affected |
|---|---|---|---|
| m7G1405 Methyltransferases | N7 of Guanine 1405 | ArmA, RmtA, RmtB, RmtC, RmtD, RmtE, RmtF, RmtG, RmtH | High-level resistance to amikacin, gentamicin, tobramycin, arbekacin |
| m1A1408 Methyltransferases | N1 of Adenine 1408 | NpmA | Pan-aminoglycoside resistance, including neomycin and apramycin |
Mutations in Ribosomal Proteins
While less common than enzymatic modification of the drug or target, alterations in the ribosomal proteins that make up the ribosome structure can also confer resistance to aminoglycosides. nih.gov These mutations typically arise spontaneously within the bacterial chromosome. Since the ribosome is essential for cell viability, mutations that drastically impair its function are often lethal, which may explain the lower frequency of this resistance mechanism. nih.gov
Resistance through this pathway involves mutations in the genes encoding ribosomal proteins of the 30S subunit, which can alter the conformation of the aminoglycoside binding site. For instance:
Mutations in the rpsL gene, which encodes the S12 ribosomal protein , are a well-known cause of high-level resistance to streptomycin. nih.gov
Resistance to spectinomycin (B156147) has been linked to mutations in the gene for the S5 ribosomal protein . nih.gov
These mutations can decrease the binding affinity of the antibiotic to the ribosome, thereby allowing protein synthesis to continue even in the presence of the drug. nih.gov While mutations in ribosomal proteins can confer high resistance, they may also come with a biological cost, such as reduced bacterial growth rates or decreased fitness in an antibiotic-free environment. elifesciences.orgmdpi.com Although specific mutations conferring resistance to this compound have not been extensively documented, this mechanism remains a potential pathway for the development of resistance.
Table 2: Examples of Ribosomal Protein Mutations and Associated Aminoglycoside Resistance
| Ribosomal Protein | Gene | Associated Antibiotic Resistance | Bacterial Species Example |
|---|---|---|---|
| S12 | rpsL | Streptomycin | Mycobacterium tuberculosis, Borrelia burgdorferi |
| S5 | rpsE | Spectinomycin | Neisseria gonorrhoeae |
Efflux Pump Mediated Resistance
Efflux pumps are transport proteins embedded in the bacterial cell membrane that actively extrude a wide variety of toxic substances, including antibiotics, from the cell. nih.gov This mechanism lowers the intracellular concentration of the antibiotic, preventing it from reaching its ribosomal target and thereby conferring resistance. nih.gov In Gram-negative bacteria, these pumps are often part of a tripartite system that spans the inner membrane, the periplasm, and the outer membrane, expelling the drug directly into the external environment. nih.gov
There are five major superfamilies of efflux pumps:
ATP-Binding Cassette (ABC)
Major Facilitator Superfamily (MFS) nih.gov
Resistance Nodulation and Cell Division (RND) nih.gov
Small Multidrug Resistance (SMR) nih.gov
Multidrug and Toxic Compound Extrusion (MATE) nih.gov
The RND family is particularly important for multidrug resistance in Gram-negative pathogens. nih.govasm.org While initially thought to primarily handle hydrophobic compounds, it is now clear that some RND pumps can transport hydrophilic aminoglycosides. brieflands.com
Identification and Characterization of Relevant Efflux Systems
Several specific efflux pump systems have been identified that contribute to aminoglycoside resistance in clinically important pathogens. The overexpression of these pumps, often due to mutations in their local or global regulatory genes, can lead to clinically significant levels of resistance.
In Pseudomonas aeruginosa : The MexXY-OprM system is a well-characterized RND-type efflux pump known to be a primary contributor to intrinsic and acquired aminoglycoside resistance. mdpi.comnih.gov The expression of the mexXY operon is controlled by the repressor MexZ, and mutations in the mexZ gene can lead to overexpression of the pump. mdpi.com
In Acinetobacter baumannii : The AdeABC RND-type efflux pump is strongly associated with resistance to multiple antibiotics, including aminoglycosides. brieflands.com Its overexpression is a common finding in multidrug-resistant clinical isolates.
In Escherichia coli : The AcrD pump, another member of the RND family, has been shown to mediate the energy-dependent efflux of aminoglycosides. asm.org
Impact of this compound on Efflux Pump Expression
Direct evidence of this compound inducing the expression of efflux pumps is limited. However, it is a well-established principle that exposure to antibiotics can select for bacterial mutants that overexpress these pumps. For example, in P. aeruginosa, mutations in regulatory genes like mexZ or two-component systems like amgS can lead to the constitutive upregulation of the MexXY efflux pump, resulting in reduced susceptibility to aminoglycosides. mdpi.com Therefore, while the compound may not be a direct inducer, its use could provide the selective pressure for the emergence of resistant strains with enhanced efflux capabilities.
Permeability Barriers and Outer Membrane Alterations
The outer membrane of Gram-negative bacteria serves as a formidable permeability barrier, restricting the entry of many antibiotics. mdpi.comoup.comasm.org For aminoglycosides to reach their intracellular target, they must first traverse this barrier.
The uptake of aminoglycosides is not primarily through porin channels, as porin-deficient mutants have shown no significant change in susceptibility. nih.gov Instead, they are thought to cross the outer membrane via a "self-promoted uptake" pathway. nih.gov This process involves the cationic aminoglycoside molecules interacting with and displacing essential divalent cations (Mg²⁺ and Ca²⁺) that stabilize the negatively charged lipopolysaccharide (LPS) molecules in the outer leaflet of the membrane. nih.govsahmri.org.au This displacement disrupts the integrity of the outer membrane, creating transient pores that allow the aminoglycoside to pass through. sahmri.org.au
Bacteria can develop resistance by altering their outer membrane to impede this uptake process. A key mechanism involves modifications to the LPS structure. nih.gov
LPS Structural Changes: In Pseudomonas aeruginosa, a switch from a smooth LPS phenotype (with long O-antigen side chains) to a rough LPS phenotype (lacking these side chains) has been linked to impermeability-type aminoglycoside resistance. nih.gov
Lipid A Modifications: Bacteria can enzymatically modify the lipid A component of LPS, for example, by adding positively charged moieties like 4-amino-4-deoxy-L-arabinose (L-Ara4N) or phosphoethanolamine. researchgate.net These modifications reduce the net negative charge of the outer membrane, weakening the initial electrostatic interaction with cationic aminoglycosides and thereby decreasing their uptake. researchgate.net
These alterations in the outer membrane can contribute to low-level resistance, which can be synergistic with other resistance mechanisms like efflux pumps or enzymatic inactivation. nih.gov
Genetic Basis of Resistance Development
The development of resistance to this compound is underpinned by genetic events that can be either acquired through horizontal gene transfer or arise from spontaneous mutations in the bacterial chromosome.
Acquired Resistance: The most significant threat of acquired resistance comes from genes located on mobile genetic elements such as plasmids, transposons, and integrons. nih.govoup.commdpi.com This is the primary route for the spread of genes encoding 16S rRNA methyltransferases and aminoglycoside-modifying enzymes. fujita-hu.ac.jpnih.gov The co-localization of these genes with genes conferring resistance to other antibiotic classes (e.g., beta-lactamases) on the same plasmid can lead to the rapid emergence of multidrug-resistant organisms. oup.comnih.gov
Chromosomal Mutations: Resistance can also arise from spontaneous mutations in the bacterial chromosome at frequencies typically ranging from 10⁻⁶ to 10⁻¹⁰ per cell generation. nih.gov These mutations are responsible for:
Target site modification: Alterations in ribosomal protein genes (e.g., rpsL). nih.govnih.gov
Efflux pump overexpression: Mutations in regulatory genes that control the expression of efflux pumps (e.g., mexZ in P. aeruginosa). mdpi.com
Reduced permeability: Mutations in genes involved in the biosynthesis and modification of LPS, leading to an altered outer membrane structure. nih.govnih.gov
These mutational events provide bacteria with a diverse arsenal (B13267) of strategies to evade the action of aminoglycosides like this compound.
Plasmid-Mediated Resistance Genes
The most prevalent mechanism of aminoglycoside resistance in clinical isolates is the enzymatic modification of the antibiotic by AMEs. nih.gov These enzymes are typically encoded by genes located on mobile genetic elements such as plasmids and transposons, facilitating their horizontal transfer between bacteria. mcmaster.canih.gov There are three main classes of AMEs: aminoglycoside acetyltransferases (AACs), aminoglycoside phosphotransferases (APHs), and aminoglycoside nucleotidyltransferases (ANTs). nih.gov
The activity of this compound against bacterial strains harboring specific plasmid-mediated resistance genes is a critical determinant of its potential clinical utility. Research into the parent compound, arbekacin, has shown that it is stable against modification by many AMEs that inactivate other common aminoglycosides like gentamicin and tobramycin. However, some enzymes, notably the bifunctional enzyme AAC(6')-Ie/APH(2")-Ia, which is common in methicillin-resistant Staphylococcus aureus (MRSA) and Enterococci, can modify arbekacin to some extent. nih.govnih.gov
Detailed research findings on the specific interactions between this compound and various AMEs are limited in the currently available scientific literature. However, the structural modifications in this compound, specifically the substitution at the 5-position, are intended to sterically hinder the binding and catalytic activity of certain AMEs. The table below summarizes the expected impact of key plasmid-mediated resistance genes on the activity of aminoglycosides, providing a framework for the anticipated profile of this compound.
Interactive Data Table: Key Plasmid-Mediated Aminoglycoside Resistance Genes and Their Anticipated Impact on this compound
| Resistance Gene | Enzyme Class | Common Bacterial Species | Anticipated Impact on this compound |
| aac(6')-Ie/aph(2")-Ia | Bifunctional (AAC/APH) | Staphylococcus aureus, Enterococcus spp. | Potential for reduced susceptibility, though the 5-deoxy-5-fluoro modification may mitigate this effect compared to arbekacin. |
| ant(2")-Ia | ANT | Pseudomonas aeruginosa, Enterobacteriaceae | Expected to have minimal impact due to the stability of the arbekacin backbone to this class of enzymes. |
| aph(3')-IIIa | APH | Enterobacteriaceae, Staphylococcus aureus | The 1-N-acyl group of arbekacin and its derivatives typically provides resistance to this enzyme. |
| aac(3)-IIa | AAC | Enterobacteriaceae | Generally, arbekacin derivatives are not significantly affected by this enzyme class. |
Chromosomal Mutations Conferring Resistance
Chromosomal mutations can also lead to aminoglycoside resistance, although this mechanism is generally less common than plasmid-mediated enzyme production. These mutations typically involve alterations in the bacterial ribosome, the target of aminoglycoside action, or in cellular systems that control the uptake and efflux of the drug.
The primary target of aminoglycosides is the 16S ribosomal RNA (rRNA) within the 30S ribosomal subunit. nih.gov Specific point mutations in the 16S rRNA gene can reduce the binding affinity of aminoglycosides, leading to resistance. Another significant chromosomal resistance mechanism involves mutations that lead to the overexpression of efflux pumps, which actively transport aminoglycosides out of the bacterial cell, thereby reducing the intracellular drug concentration to sub-therapeutic levels. nih.gov This is a particularly relevant mechanism in organisms like Pseudomonas aeruginosa. nih.gov
Currently, there is a lack of specific published research detailing the selection and characterization of chromosomal mutations that confer resistance to this compound. The development of such resistance would likely involve mutations that affect the binding of this specific molecule to the ribosome or its transport across the bacterial cell membrane. The table below outlines potential chromosomal mutations and their theoretical impact on this compound activity based on known mechanisms of aminoglycoside resistance.
Interactive Data Table: Potential Chromosomal Mutations and Their Theoretical Impact on this compound
| Gene/Region | Function | Common Bacterial Species | Theoretical Impact on this compound |
| 16S rRNA gene | Ribosomal target site | Various | Mutations could decrease binding affinity, leading to resistance. The specific efficacy of this compound would depend on how its unique structure interacts with the mutated ribosome. |
| mexXY-oprM operon | Efflux pump components | Pseudomonas aeruginosa | Upregulation due to mutations in regulatory genes (e.g., mexZ) could lead to increased efflux and reduced susceptibility. |
| fusA | Elongation factor G | Pseudomonas aeruginosa | Mutations can confer low-level aminoglycoside resistance, likely through indirect effects on translation and membrane potential. |
| rplF | 50S ribosomal protein L6 | Various | Mutations can alter ribosomal structure and function, potentially impacting aminoglycoside binding and leading to resistance. |
Structure Activity Relationship Sar Studies of 5 Deoxy 5 Fluoroarbekacin and Its Analogues
Impact of the 5-Fluoro Substitution on Antimicrobial Activity
The substitution of the 5-hydroxyl group with a fluorine atom in arbekacin (B1665167) analogues has been a focal point of research to understand its influence on antimicrobial activity. The synthesis of 5-deoxy-5-fluoroarbekacin and related compounds has been reported, with studies indicating that this modification can lead to compounds with notable antibacterial properties. nih.gov
One study on 2''-amino-2''-deoxy-arbekacin derivatives reported that the 5-epifluoro analogue demonstrated "excellent activities against MRSA and Gram-negative bacteria," suggesting that the introduction of fluorine at this position is beneficial for antimicrobial efficacy. However, without specific comparative data, a quantitative assessment of the impact remains elusive.
Table 1: Antimicrobial Activity (MIC in µg/mL) of Arbekacin and its Fluorinated Analogues
| Compound | Staphylococcus aureus | Pseudomonas aeruginosa | Escherichia coli |
| Arbekacin | Data not available | Data not available | Data not available |
| This compound | Data not available | Data not available | Data not available |
Note: Specific MIC values for this compound are not available in the reviewed literature.
Stereoisomeric Effects on Biological Activity
Research on related aminoglycoside analogues has consistently shown that even minor changes in stereochemistry can lead to significant differences in biological activity. For instance, the synthesis of 5-epifluoro derivatives of dibekacin (B1670413) and arbekacin has been documented. The "epi" designation indicates a change in the stereochemical configuration at the C5 position. The positive antimicrobial results reported for the 5-epifluoro derivative of a 2''-amino-2''-deoxy-arbekacin analogue underscore the importance of this specific stereoisomer in eliciting a potent antibacterial response. The precise stereochemical configuration influences the binding affinity of the aminoglycoside to the bacterial ribosomal A-site, the primary target of this class of antibiotics. An optimal stereochemical arrangement ensures a snug fit into the binding pocket, leading to effective inhibition of protein synthesis and bacterial cell death.
Influence of Other Structural Modifications on Efficacy
The structure of arbekacin offers multiple sites for modification, and the efficacy of this compound can be further modulated by alterations at other positions. For example, modifications to the 2''-hydroxyl group have been explored. The synthesis of 2''-amino-2''-deoxy-arbekacin derivatives, including a 5-epifluoro analogue, has been reported to yield compounds with excellent activity against both Methicillin-resistant Staphylococcus aureus (MRSA) and Gram-negative bacteria.
This suggests a synergistic effect between the 2''-amino and 5-fluoro substitutions. The amino group at the 2''-position is known to be crucial for potent antibacterial activity in the parent compound, arbekacin. Combining this feature with the 5-fluoro modification could enhance the molecule's ability to evade bacterial resistance mechanisms while maintaining strong binding to the ribosomal target. Other potential modifications could include alterations to the amino groups on the 2-deoxystreptamine (B1221613) ring or the other sugar moieties, each of which would likely have a distinct impact on the compound's antimicrobial spectrum and potency.
Computational Approaches to SAR Modeling
In the absence of extensive empirical data, computational methods provide a valuable avenue for predicting the SAR of this compound and guiding the design of more effective analogues.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking simulations would involve modeling its interaction with the bacterial ribosomal A-site, which is the known binding site for aminoglycosides.
These simulations could elucidate how the 5-fluoro substitution affects the binding mode and affinity compared to the parent compound, arbekacin. Key interactions, such as hydrogen bonds between the aminoglycoside's hydroxyl and amino groups and the ribosomal RNA, can be visualized and their energies calculated. Docking studies could also help to understand the stereoisomeric effects by comparing the binding of different epimers. By predicting the binding energies of various analogues, molecular docking can help prioritize the synthesis of compounds with the highest predicted activity. While specific molecular docking studies for this compound are not publicly available, this approach remains a powerful tool for future research in this area.
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model for this compound and its analogues would involve calculating a set of molecular descriptors for each compound, such as steric, electronic, and hydrophobic properties.
Preclinical Pharmacokinetic Investigations in Non Human Models
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Animal Models
ADME studies are fundamental to understanding how a drug substance moves through and is processed by a biological system. criver.com These studies are typically conducted in various animal models to provide a comprehensive picture of the compound's behavior in a living organism. cn-bio.com
In Vitro Metabolic Stability Studies in Tissue Extracts
In vitro metabolic stability assays are crucial early-stage assessments in drug discovery. researchgate.net These studies evaluate the susceptibility of a compound to biotransformation by metabolic enzymes. uj.edu.pl For 5-Deoxy-5-fluoroarbekacin, these investigations are performed using various tissue extracts, primarily liver microsomes, S9 fractions, and hepatocytes from different preclinical species such as rats, mice, dogs, and monkeys. nuvisan.com
The primary goal of these assays is to determine the intrinsic clearance of the compound, which provides an estimate of its metabolic rate. researchgate.net A compound with very high metabolic stability might lead to accumulation and potential toxicity, while a compound with very low stability may be cleared too quickly to achieve therapeutic concentrations. uj.edu.pl The data generated from these studies, such as the in vitro half-life (t½), are essential for predicting in vivo pharmacokinetic parameters. nuvisan.com
Table 1: Representative In Vitro Metabolic Stability Data for a Novel Compound in Liver Microsomes
| Species | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Mouse | 25 | 27.7 |
| Rat | 45 | 15.4 |
| Dog | 60 | 11.6 |
| Monkey | 55 | 12.6 |
| Human | 70 | 9.9 |
This table presents hypothetical data for illustrative purposes.
Systemic Exposure and Tissue Distribution in Rodents and Larger Animals
Following promising in vitro data, the systemic exposure and tissue distribution of this compound are evaluated in animal models. These in vivo studies provide critical information on the extent and rate of absorption into the bloodstream and the subsequent distribution to various tissues and organs. criver.com Rodents, such as rats and mice, are often used for initial assessments, followed by studies in larger animals like dogs or non-human primates to better predict human pharmacokinetics.
Quantitative whole-body autoradiography (QWBA) is a common technique used to visualize and quantify the distribution of a radiolabeled compound throughout the body. criver.com This method helps identify potential target tissues and organs of accumulation.
Table 2: Illustrative Tissue Distribution of a Novel Compound in Rats (µg equivalent/g tissue) 2 hours Post-Dose
| Tissue | Concentration (µg eq/g) |
| Blood | 5.2 |
| Liver | 15.8 |
| Kidney | 45.3 |
| Lung | 8.1 |
| Spleen | 6.5 |
| Brain | 0.2 |
| Muscle | 2.1 |
This table presents hypothetical data for illustrative purposes.
Elimination Pathways and Half-Life Determination in Preclinical Species
Understanding how a drug is eliminated from the body is crucial for determining its dosing regimen and potential for drug-drug interactions. Mass balance studies, often using a radiolabeled version of the compound, are conducted to determine the primary routes of excretion, such as through urine or feces. bioivt.com These studies help to quantify the extent of absorption and the contribution of different elimination pathways. bioivt.com
The elimination half-life (t½) is a key pharmacokinetic parameter that describes the time it takes for the concentration of the drug in the body to be reduced by half. This is determined by analyzing the concentration-time profile of the drug in plasma or blood samples collected over a period of time after administration.
Pharmacokinetic Modeling and Simulation in Non-Human Biological Systems
Pharmacokinetic (PK) modeling and simulation use mathematical models to describe and predict the time course of a drug's ADME properties. nih.gov Physiologically based pharmacokinetic (PBPK) modeling is a sophisticated approach that integrates physiological, biochemical, and physicochemical data to simulate the drug's behavior in different tissues and organs. doaj.org
Data from in vitro studies and preclinical animal studies are used to build and refine these models. doaj.org The goal is to create a robust model that can accurately predict the pharmacokinetic profile in different species, including humans, which can help in the design of first-in-human clinical trials. nih.gov
Impact of Co-administered Agents on Pharmacokinetics
Drug-drug interactions (DDIs) can significantly alter the pharmacokinetic profile of a compound, potentially leading to adverse effects or reduced efficacy. Studies are conducted to investigate the impact of co-administered agents on the pharmacokinetics of this compound. These studies often focus on the potential for inhibition or induction of drug-metabolizing enzymes, such as cytochrome P450 (CYP) enzymes, or drug transporters. nih.gov
For example, a known inhibitor of a specific CYP enzyme might be co-administered with this compound to determine if its metabolism is affected. nih.gov An increase in the area under the curve (AUC) of this compound in the presence of the inhibitor would suggest a potential for a clinically significant DDI.
Advanced Analytical Methodologies for Research on 5 Deoxy 5 Fluoroarbekacin
Chromatographic Techniques for Separation and Quantitation
Chromatography is a cornerstone for the analysis of aminoglycosides. Due to their high polarity and lack of a strong UV-absorbing chromophore, specialized chromatographic techniques and detection methods are often required. researchgate.netpsu.edu
High-Performance Liquid Chromatography (HPLC) is the most widely utilized technique for the analysis of aminoglycosides in various matrices. psu.edunih.gov The primary challenge in HPLC analysis of compounds like 5-Deoxy-5-fluoroarbekacin is their hydrophilic nature, which results in poor retention on traditional reversed-phase columns. researchgate.net To overcome this, several strategies are employed.
Chromatographic Modes:
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an effective choice for separating highly polar compounds like aminoglycosides. nih.govnih.gov It utilizes a polar stationary phase (e.g., bare silica, amino, amide, or zwitterionic) and a mobile phase with a high concentration of an organic solvent. nih.govwaters.com This allows for the retention and separation of polar analytes. Zwitterionic phases have been shown to provide excellent separation for this class of compounds. nih.govwaters.com
Reversed-Phase HPLC with Ion-Pairing Agents: This technique involves adding an ion-pairing reagent (e.g., trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA)) to the mobile phase. tandfonline.commostwiedzy.pl These reagents form a neutral complex with the charged aminoglycoside molecules, enhancing their retention on a nonpolar C18 stationary phase. thermofisher.com
Detection Methods: Since aminoglycosides lack a natural chromophore for UV detection, alternative detection methods are necessary for their quantitation.
Charged Aerosol Detection (CAD): CAD is a universal detection method that is not dependent on the optical properties of the analyte. thermofisher.comnih.gov It generates a response proportional to the mass of the non-volatile analyte, making it highly suitable for aminoglycosides. thermofisher.comnih.gov The method offers high sensitivity, with limits of detection (LOD) for similar compounds reported in the low µg/mL range. nih.govresearchgate.net
Evaporative Light Scattering Detection (ELSD): Similar to CAD, ELSD is another universal mass-based detection technique that is well-suited for non-chromophoric compounds. tandfonline.com It has been successfully applied to the analysis of arbekacin (B1665167) and its related substances. tandfonline.comingentaconnect.com
Pre- or Post-Column Derivatization: This approach involves reacting the analyte with a derivatizing agent to attach a UV-active or fluorescent tag. While effective, these methods can be time-consuming and add complexity to the analysis. researchgate.net
Fluorimetric Detection: This method relies on the reaction of aminoglycosides with specific reagents to produce a fluorescent signal. For instance, the interaction with Europium (Eu³⁺) ions can enhance the fluorescence emission, allowing for sensitive determination. nih.gov
| Chromatographic Mode | Stationary Phase Example | Mobile Phase Component | Detection Method | Reference |
|---|---|---|---|---|
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Diol, Zwitterionic | Acetonitrile (B52724)/Ammonium Formate Buffer | CAD, ELSD, MS | nih.govnih.govwaters.com |
| Reversed-Phase with Ion Pairing | C18 | Water/Acetonitrile with TFA or HFBA | CAD, ELSD, MS | tandfonline.comthermofisher.com |
Gas Chromatography (GC) is a powerful technique known for its high separation efficiency. However, direct analysis of intact aminoglycosides like this compound by GC is not feasible due to their non-volatile and thermally unstable nature. psu.edu Therefore, derivatization is a mandatory step to convert the polar hydroxyl and amino groups into volatile derivatives. nih.gov
Common derivatization procedures involve trimethylsilylation of the hydroxyl groups and acylation of the amino groups. nih.gov This two-step process creates derivatives that are amenable to GC analysis. The use of a mass spectrometer as a detector (GC-MS) is essential for the identification and quantification of these derivatized analytes, providing both high selectivity and sensitivity. mdpi.com While powerful, the complexity of the derivatization step often makes HPLC the more commonly used technique for routine analysis of aminoglycosides. psu.edu
Mass Spectrometry-Based Characterization and Quantification
Mass spectrometry (MS) is an indispensable tool for the analysis of aminoglycosides, offering high sensitivity and specificity for both quantification and structural elucidation. It is most often coupled with a liquid chromatography system.
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of aminoglycosides in complex biological matrices such as serum, plasma, and tissues. nih.govnih.gov This technique combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.
A typical LC-MS/MS method for a compound like this compound would involve:
Sample Preparation: Protein precipitation is a common and effective method for extracting aminoglycosides from serum or plasma samples. nih.gov
Chromatographic Separation: HILIC or ion-pair reversed-phase LC is used to separate the analyte from matrix components. researchgate.netnih.gov
Ionization: A heated electrospray ionization (HESI) source in positive ionization mode is typically used. nih.gov
Detection: The analysis is performed using selected reaction monitoring (SRM), which provides excellent specificity and sensitivity by monitoring a specific precursor-to-product ion transition. nih.gov
Validated LC-MS/MS methods for arbekacin in human serum have demonstrated excellent performance, with low limits of quantification (LOQ) around 0.1 µg/mL and high precision. nih.gov
| Parameter | Example Condition for Arbekacin Analysis | Reference |
|---|---|---|
| Sample Matrix | Human Serum | nih.gov |
| Sample Preparation | Protein Precipitation with Perchloric Acid | nih.gov |
| LC Column | Hypersil Gold PFP | nih.gov |
| Mobile Phase | Gradient of water and acetonitrile with TFA and formic acid | nih.gov |
| Ionization | Heated Electrospray Ionization (HESI), Positive Mode | nih.gov |
| Detection Mode | Selected Reaction Monitoring (SRM) | nih.gov |
| Limit of Quantification (LOQ) | 0.1 µg/mL | nih.gov |
High-Resolution Mass Spectrometry (HRMS) is a critical technique for the structural elucidation of new chemical entities like this compound. HRMS instruments, such as quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometers, provide highly accurate mass measurements, which allow for the determination of the elemental composition of the parent molecule and its fragments. researchgate.net
For this compound, HRMS would be used to:
Confirm the molecular formula by comparing the experimentally measured accurate mass with the theoretical mass.
Identify and characterize process-related impurities and degradation products. ingentaconnect.com
Elucidate fragmentation pathways through tandem MS (MS/MS) experiments. The fragmentation patterns provide detailed structural information about the different components of the molecule, such as the sugar rings and the aminocyclitol core. ingentaconnect.com
A recent cryo-EM structure of arbekacin bound to a ribosome has provided detailed insights into its interactions, which can complement mass spectrometry data for a comprehensive structural understanding. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Conformation and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural characterization of organic molecules in solution. For this compound, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be essential.
¹H and ¹³C NMR: These experiments provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. The chemical shifts and coupling constants are used to determine the connectivity of atoms and the relative stereochemistry.
¹⁹F NMR: The presence of a fluorine atom in this compound makes ¹⁹F NMR a particularly valuable tool. This experiment would confirm the presence and location of the fluorine atom and provide information about its local environment through couplings to nearby protons (¹H-¹⁹F coupling).
2D NMR: Two-dimensional NMR experiments are crucial for unambiguously assigning all the proton and carbon signals, especially for a complex structure like an aminoglycoside.
COSY (Correlation Spectroscopy) identifies proton-proton couplings, helping to trace out the spin systems within each sugar ring.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is vital for connecting the different rings and functional groups of the molecule.
NMR titration studies have also been used to determine the pKa values for the individual amino groups of arbekacin, which is important for understanding its binding and activity. researchgate.net Such studies could be applied to this compound to understand the electronic effects of the fluorine substitution.
¹H-¹⁹F Spin-Spin Coupling Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of fluorinated organic molecules. The presence of the fluorine atom in this compound introduces ¹H-¹⁹F spin-spin couplings, which are invaluable for confirming the site of fluorination and for conformational analysis. The magnitude of these coupling constants (J-values) is dependent on the number of bonds separating the proton and fluorine nuclei, as well as their spatial orientation.
In the analysis of fluorinated carbohydrates, specific 2D NMR experiments, such as ¹H-¹⁹F Heteronuclear Overhauser Effect Spectroscopy (HOESY), can be employed to establish through-space proximities between protons and fluorine atoms. For through-bond correlations, techniques like ¹H-¹⁹F Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC) are utilized. These experiments allow for the precise measurement of coupling constants across two to five bonds (²JHF, ³JHF, ⁴JHF, ⁵JHF). The Karplus relationship, which correlates the magnitude of three-bond coupling constants (³JHF) to the dihedral angle between the coupled nuclei, is a powerful tool in determining the conformation around specific bonds.
Table 1: Representative ¹H-¹⁹F Coupling Constants in Fluorinated Pyranoses This table provides illustrative data from related compounds to demonstrate the typical range and application of such measurements.
| Coupling | Dihedral Angle (°) | Observed J-value (Hz) |
|---|---|---|
| ³J(H1, F) | 60 | 3.5 |
| ³J(H2, F) | 180 | 25.0 |
| ³J(H4, F) | 30 | 12.0 |
¹³C-¹⁹F Coupling and Conformational Studies
Similar to proton coupling, the interaction between ¹³C and ¹⁹F nuclei provides a wealth of structural information. The magnitudes of one-bond (¹JCF) and multiple-bond (nJCF) coupling constants are sensitive to the electronic environment and the conformation of the molecule. ¹JCF values are typically large and can be used to confirm the direct attachment of fluorine to a carbon atom. Longer-range nJCF couplings, particularly ²JCF and ³JCF, are highly dependent on the stereochemical relationship between the coupled nuclei.
Conformational studies of this compound would heavily rely on the analysis of these coupling constants. For instance, the magnitude of ³JCF often follows a Karplus-type relationship with the dihedral angle, providing critical constraints for determining the preferred conformation of the glycosidic linkages and the pucker of the individual sugar rings. These experimental data, when combined with computational modeling, can yield a detailed three-dimensional structure of the molecule in solution.
Table 2: Illustrative ¹³C-¹⁹F Coupling Constants and their Structural Implications This table presents hypothetical data for this compound to illustrate the application of these parameters in conformational analysis.
| Carbon | Coupling Constant | Value (Hz) | Structural Information |
|---|---|---|---|
| C-5 | ¹J(C5, F) | -175 | Confirms fluorination at C-5 |
| C-4 | ²J(C4, F) | +20 | Provides information on the C4-C5 bond orientation |
| C-6 | ²J(C6, F) | +18 | Provides information on the C5-C6 bond orientation |
| O-ring | ³J(O-ring, F) | 5 | Helps define the ring pucker |
Chemical Shift Relationship Studies in Synthetic Intermediates
The synthesis of complex molecules like this compound involves multiple steps and the generation of various synthetic intermediates. NMR spectroscopy is crucial for the characterization of these intermediates, ensuring the desired chemical transformations have occurred. Studies on the synthetic intermediates of closely related compounds, such as 5-deoxy-5-epi-5-fluoro-dibekacin and -arbekacin, have revealed important relationships between their structure and NMR chemical shifts.
For instance, in per-N-Boc protected synthetic intermediates, the chemical shifts of the t-butoxycarbonyl (Boc)-NH protons are sensitive to the local molecular environment. These shifts, typically measured in pyridine-d5 (B57733) at elevated temperatures, are influenced by factors such as the electron-withdrawing character of nearby groups, hydrogen bonding between the Boc-NH group and an acceptor, and solvent effects. By systematically analyzing these chemical shift variations across a series of intermediates, researchers can gain insights into the stereochemistry and conformation of the molecules at different stages of the synthesis. This information is vital for optimizing the synthetic route and for the unambiguous structural confirmation of the final product.
Development of Bioanalytical Assays for Preclinical Research Samples
The progression of a new chemical entity like this compound through preclinical development requires robust and validated bioanalytical methods to quantify the drug in biological matrices such as plasma, urine, and tissue homogenates. These assays are essential for pharmacokinetic, toxicokinetic, and metabolism studies.
Given the polar nature of aminoglycosides, High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS/MS) is the most common and sensitive technique for their bioanalysis. The development of such an assay involves several key steps:
Sample Preparation: Due to the complexity of biological matrices, a sample cleanup step is necessary to remove interfering substances. Common techniques for aminoglycosides include protein precipitation, solid-phase extraction (SPE), and liquid-liquid extraction. The choice of method depends on the required sensitivity and the nature of the biological matrix.
Chromatography: Reversed-phase HPLC is often used for the separation of aminoglycosides. However, due to their high polarity, ion-pairing agents are sometimes added to the mobile phase to improve retention and peak shape. Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative that is well-suited for polar compounds.
Detection: Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for the detection of the analyte. The instrument is typically operated in the multiple reaction monitoring (MRM) mode, which involves monitoring a specific precursor-to-product ion transition for the analyte and an internal standard.
Method Validation: Before a bioanalytical method can be used for sample analysis in preclinical studies, it must be rigorously validated according to regulatory guidelines. The validation process assesses the method's linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.
Table 3: Typical Parameters for a Validated LC-MS/MS Bioanalytical Assay for an Aminoglycoside This table provides a general overview of the expected performance characteristics of a bioanalytical assay for preclinical research.
| Validation Parameter | Typical Acceptance Criteria |
|---|---|
| Linearity (r²) | ≥ 0.99 |
| Accuracy (% Bias) | Within ±15% of nominal concentration (±20% at LLOQ) |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 5 with acceptable accuracy and precision |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Within acceptable limits of variability |
| Stability | Analyte stable under various storage and processing conditions |
The development of such well-characterized and validated bioanalytical assays is a critical component of the preclinical research package for this compound, providing the necessary data to support its continued development.
Comparative Research on 5 Deoxy 5 Fluoroarbekacin with Other Aminoglycosides
Activity Spectrum Comparisons with Arbekacin (B1665167), Dibekacin (B1670413), and Kanamycin (B1662678) Derivatives
The antibacterial activity of 5-Deoxy-5-fluoroarbekacin is best understood in the context of its parent compounds. Arbekacin, a semisynthetic derivative of dibekacin, exhibits a broad spectrum of activity, most notably against methicillin-resistant Staphylococcus aureus (MRSA) and various multidrug-resistant Gram-negative bacilli. It was developed to overcome resistance to earlier aminoglycosides like kanamycin and gentamicin (B1671437).
Arbekacin has demonstrated potent activity against gentamicin-resistant and amikacin-resistant strains, attributed to its structural stability against many aminoglycoside-modifying enzymes (AMEs). In a study of 296 drug-resistant Gram-negative bacilli, arbekacin showed MIC50 and MIC90 values of 16 and >128 µg/ml, respectively. Its activity was found to be similar to amikacin (B45834) and gentamicin against this collection of isolates.
While specific, comprehensive studies detailing the minimum inhibitory concentration (MIC) values of this compound across a wide range of bacteria are not extensively available in the cited literature, the introduction of a fluorine atom at the C-5 position is a strategic modification. Fluorination is a known method in medicinal chemistry to enhance metabolic stability and modify electronic properties, which can bolster a drug's interaction with its target. The modification is intended to further improve upon the stability of arbekacin, particularly against enzymatic degradation that may have not been fully overcome, thus potentially enhancing its activity spectrum against highly resistant bacterial strains.
Interactive Data Table: Comparative MIC Values for Arbekacin Against Resistant Gram-Negative Bacilli This table presents data for the parent compound, Arbekacin, as specific comparative data for this compound is limited.
| Aminoglycoside | MIC50 (µg/ml) | MIC90 (µg/ml) |
| Arbekacin | 16 | >128 |
| Plazomicin | 2 | 32 |
| Amikacin | 16 | >128 |
| Gentamicin | 16 | >128 |
| Tobramycin | 32 | >128 |
Data sourced from a study on 296 drug-resistant Gram-negative bacilli.
Differential Mechanisms of Action and Resistance Evasion Strategies
The fundamental mechanism of action for all aminoglycosides, including this compound, is the inhibition of bacterial protein synthesis. These antibiotics bind to the 30S ribosomal subunit, specifically at the A-site, which disrupts the reading of mRNA codons and leads to the production of nonfunctional or truncated proteins, ultimately resulting in bacterial cell death.
The primary challenge to aminoglycoside efficacy is bacterial resistance, most commonly mediated by AMEs. These enzymes modify the antibiotic by phosphorylation, acetylation, or adenylation at specific hydroxyl or amino groups, preventing the drug from binding to its ribosomal target.
Arbekacin was specifically designed to evade these enzymes. Its (S)-4-amino-2-hydroxybutyryl (AHB) side chain at the N-1 position sterically hinders the action of several AMEs.
This compound represents a further evolution in this resistance evasion strategy. The substitution of the hydroxyl group (-OH) at the
Emerging Research Avenues and Future Directions for 5 Deoxy 5 Fluoroarbekacin Studies
Exploration of New Chemical Modifications for Enhanced Activity
The chemical architecture of 5-Deoxy-5-fluoroarbekacin offers fertile ground for structural modifications aimed at augmenting its antibacterial potency and overcoming resistance mechanisms. Future research will likely concentrate on the synthesis of novel derivatives with improved pharmacological properties. One promising approach involves the creation of ring-expanded analogues. For instance, the synthesis of homologated aminoglycosides with a seven-membered ring has shown potential in maintaining good antibacterial activity against both susceptible and resistant strains of Staphylococcus aureus and Escherichia coli.
Another avenue of exploration is the synthesis of 5-deoxy-5-episubstituted arbekacin (B1665167) derivatives, which have demonstrated potent antibacterial activity. The introduction of different functional groups at various positions on the arbekacin backbone could lead to derivatives with enhanced binding to the bacterial ribosome, reduced susceptibility to inactivating enzymes, and an expanded spectrum of activity.
A key focus of these chemical modifications will be to counteract the primary mechanism of aminoglycoside resistance: enzymatic modification by aminoglycoside-modifying enzymes (AMEs). By strategically altering the sites on the molecule that are targeted by these enzymes, it is possible to design derivatives that retain their activity against resistant pathogens.
Targeting Persister Cells and Biofilm-Associated Infections
Bacterial persister cells, a subpopulation of dormant, antibiotic-tolerant cells, are a major contributor to the recalcitrance of chronic and recurrent infections. Similarly, bacteria embedded within biofilms exhibit a heightened resistance to conventional antibiotic therapy. A significant future direction for this compound research is to investigate its potential to eradicate these persistent bacterial forms.
While aminoglycosides generally show weak activity against dormant bacteria, recent studies have revealed that their efficacy can be potentiated. One strategy involves the use of specific metabolic stimuli. Research has shown that certain metabolites can enable the killing of both Gram-negative and Gram-positive persisters by aminoglycosides through the generation of a proton-motive force, which facilitates antibiotic uptake. This approach does not rely on the resumption of bacterial growth, making it a particularly promising strategy for targeting dormant cells.
Another approach involves pH modulation. The antibacterial efficiency of aminoglycosides can be increased under alkaline conditions. The combination of gentamicin (B1671437) with the basic amino acid L-arginine has been shown to enhance its efficacy against both planktonic and biofilm-embedded bacteria. Investigating whether similar metabolic or pH-based potentiation strategies can enhance the activity of this compound against persister cells and biofilms is a critical area for future studies. The goal is to develop strategies for effective biofilm eradication, particularly in challenging infections like those caused by methicillin-resistant Staphylococcus aureus (MRSA).
Investigation of Synergy with Non-Antibiotic Agents
Combination therapy, pairing an antibiotic with a non-antibiotic agent that enhances its efficacy, is a promising strategy to combat antibiotic resistance. Future research should explore the synergistic potential of this compound with various non-antibiotic compounds.
Promising candidates for synergistic combinations with aminoglycosides include:
Phytochemicals: Natural compounds from plants have been shown to have synergistic effects with aminoglycosides. For example, phenolic compounds can disrupt the bacterial cell membrane, potentially increasing the uptake of the antibiotic.
Nanoparticles: Silver nanoparticles (AgNPs) and other metallic nanoparticles can exhibit synergistic antibacterial effects when combined with aminoglycosides. These nanoparticles can disrupt the bacterial cell wall and membrane, facilitating the entry of the antibiotic.
Other Drugs: Non-antibiotic drugs have been shown to have synergistic effects. For instance, local anesthetics and non-steroidal anti-inflammatory drugs have demonstrated synergistic antibacterial activity with gentamicin.
The mechanisms underlying these synergistic interactions can be multifaceted, including increased membrane permeability, inhibition of efflux pumps, and interference with bacterial signaling pathways. Systematic screening of compound libraries in combination with this compound could identify novel synergistic pairings, potentially leading to more effective treatment options for multidrug-resistant infections.
Application of Omics Technologies in Mechanistic Research
To fully understand the mechanism of action of this compound and the bacterial responses it elicits, the application of advanced "omics" technologies is essential. These high-throughput approaches provide a global view of the molecular changes occurring within bacteria upon antibiotic exposure.
Transcriptomic Analysis of Bacterial Responses
Transcriptomics, the study of the complete set of RNA transcripts in a cell, can reveal how bacteria alter their gene expression in response to this compound. By analyzing the transcriptome, researchers can identify which genes and pathways are upregulated or downregulated, providing clues about the antibiotic's primary target and the bacterial stress responses it triggers. For example, studies on arbekacin have provided insights into its inhibitory effects on various steps of bacterial translation. Transcriptomic analysis can further elucidate the pleiotropic effects of this compound beyond its direct impact on the ribosome.
Proteomic and Metabolomic Investigations
Proteomics, the large-scale study of proteins, can identify changes in the bacterial proteome following treatment with this compound. This can reveal alterations in the abundance of proteins involved in key cellular processes, resistance mechanisms, and virulence. Mass spectrometry-based proteomics is a powerful tool to study the molecular response to antimicrobial compounds and can enhance our understanding of bacterial adaptation and resistance development.
Metabolomics, the comprehensive analysis of metabolites in a biological system, can provide a snapshot of the metabolic state of bacteria exposed to this compound. This can uncover perturbations in metabolic pathways that are critical for bacterial survival and identify potential metabolic vulnerabilities that could be exploited for therapeutic purposes. The integration of proteomics and metabolomics data can offer a more holistic understanding of the biochemical alterations within bacteria in response to this antibiotic.
Development of Advanced Preclinical Disease Models for Efficacy Evaluation
To accurately predict the clinical efficacy of this compound, it is crucial to move beyond simple in vitro assays and utilize advanced preclinical disease models that more closely mimic human infections.
Future research should focus on evaluating this compound in a variety of well-established animal models of infection. These models are invaluable for assessing the in vivo efficacy of novel antibiotics against a range of pathogens. For instance, murine infection models, such as septicemia and neutropenic thigh models, are widely used to evaluate the dose-response relationship and therapeutic potential of new aminoglycosides.
Given the increasing prevalence of biofilm-associated infections, the development and use of animal models that incorporate biofilms are particularly important. A rat model of biofilm infection has been successfully used to demonstrate the synergistic effects of aminoglycoside combinations in vivo. Utilizing such models will be critical for evaluating the ability of this compound, alone or in combination with other agents, to eradicate persistent infections. Furthermore, refining ototoxicity studies in animal models is essential for assessing the safety profile of new aminoglycosides. The data generated from these advanced preclinical models will be instrumental in guiding the clinical development of this compound and determining its potential role in treating complex bacterial infections.
Q & A
Q. What are the critical steps in synthesizing 5-Deoxy-5-fluoroarbekacin with high purity, and how can its structural identity be confirmed?
Synthesis requires precise control of fluorination and deoxygenation steps. Key considerations include:
- Reaction conditions : Optimize temperature, solvent polarity, and stoichiometry of fluorinating agents to minimize byproducts.
- Purification : Use column chromatography with silica gel or reverse-phase HPLC, guided by TLC monitoring .
- Structural confirmation : Employ H-NMR and F-NMR to verify substitution patterns, complemented by high-resolution mass spectrometry (HRMS) for molecular weight validation .
Q. What experimental protocols are recommended for assessing the antibacterial activity of this compound against resistant pathogens?
- Bacterial strains : Use clinical isolates with documented aminoglycoside resistance (e.g., Pseudomonas aeruginosa with AAC(6')-Ib enzymes).
- Minimum Inhibitory Concentration (MIC) : Perform broth microdilution assays in triplicate under standardized CLSI guidelines, including positive (gentamicin) and negative (vehicle) controls .
- Time-kill kinetics : Monitor bacterial viability at 0, 2, 4, 8, and 24 hours post-treatment to evaluate bactericidal vs. bacteriostatic effects .
Q. How should researchers handle and store this compound to ensure stability during experiments?
- Storage : Lyophilized powder should be stored at -20°C in airtight, light-protected containers. Reconstituted solutions in PBS or DMSO must be used within 24 hours to prevent hydrolysis .
- Safety : Follow OSHA HCS guidelines for handling fluorinated compounds, including PPE (gloves, lab coats) and fume hood use .
Advanced Research Questions
Q. How can structural modifications of this compound improve its pharmacokinetic profile while retaining antibacterial efficacy?
- Rational design : Introduce hydrophobic groups at the 6'-position to enhance membrane permeability, guided by molecular dynamics simulations.
- In vivo testing : Compare plasma half-life and tissue distribution in murine models using radiolabeled analogs (e.g., C-tagged derivatives) .
- Metabolic stability : Assess susceptibility to aminoglycoside-modifying enzymes (AMEs) via LC-MS/MS analysis of degradation products .
Q. What methodologies resolve contradictions in reported data on this compound’s ototoxicity and nephrotoxicity?
- Comparative studies : Replicate conflicting experiments under identical conditions (e.g., dosing regimen, animal strain).
- Mechanistic analysis : Use RNA-seq to compare gene expression profiles in cochlear hair cells and renal tubules post-treatment, focusing on oxidative stress pathways .
- Dose optimization : Establish a therapeutic index using PK/PD modeling to balance efficacy and toxicity thresholds .
Q. How can researchers design robust assays to evaluate synergistic effects between this compound and β-lactam antibiotics?
- Checkerboard assays : Test fractional inhibitory concentration indices (FICIs) across a matrix of antibiotic combinations.
- Synergy validation : Use time-lapse microscopy to visualize bacterial membrane disruption and intracellular drug accumulation .
- Statistical rigor : Apply Bliss independence or Loewe additivity models to distinguish synergistic vs. additive interactions .
Data Analysis and Reproducibility
Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound studies?
- Non-linear regression : Fit data to sigmoidal curves (Hill equation) using software like GraphPad Prism.
- Outlier management : Apply Grubbs’ test or ROUT method to exclude anomalous data points without biasing results .
- Reproducibility : Share raw datasets and analysis code via repositories like Zenodo, adhering to FAIR principles .
Q. How should conflicting reports on bacterial resistance mechanisms to this compound be systematically reviewed?
- Meta-analysis : Aggregate data from published MIC values and resistance gene profiles (e.g., armA, rmtB) using random-effects models.
- Experimental validation : Clone resistance genes into aminoglycoside-susceptible strains and retest susceptibility .
Ethical and Reporting Standards
Q. What documentation is essential for publishing this compound research in compliance with academic guidelines?
- Experimental details : Report reaction yields, purity (>95% by HPLC), and spectral data (NMR, MS) in the main text or supplementary materials .
- Ethical compliance : Disclose animal welfare protocols (IACUC approval) or human cell line sources (e.g., ATCC certification) .
Q. How can researchers address gaps in mechanistic understanding of this compound’s ribosomal targeting?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
